molecular formula C18H20F2N4O B2926543 2,6-difluoro-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide CAS No. 1797968-45-6

2,6-difluoro-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide

Cat. No.: B2926543
CAS No.: 1797968-45-6
M. Wt: 346.382
InChI Key: CWKYXBKDDWTHHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,6-difluoro-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is used to create these compounds . This process involves a radical approach and is paired with a Matteson–CH2– homologation .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of the pyrimidine ring and the piperidine ring indicates that this compound may have interesting chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The protodeboronation of pinacol boronic esters is one reaction that has been reported in the synthesis of similar compounds .

Scientific Research Applications

Metabolism and Pharmacokinetics

Research on similar compounds focuses on their metabolism and pharmacokinetics, which is crucial for understanding how drugs are processed in the body. For instance, studies on compounds like SB-649868, an orexin 1 and 2 receptor antagonist, reveal detailed metabolism pathways, including the principal routes of metabolism and the identification of major and minor metabolites. This information is foundational for drug development and safety assessments (Renzulli et al., 2011).

Efficacy and Safety of Repellents

Studies on piperidine derivatives, such as evaluations of their efficacy as insect repellents, highlight the importance of chemical modifications to enhance safety and effectiveness. These studies compare the protective duration against insects like Aedes communis and Simulium venustum, showcasing the potential of these compounds in public health applications (Debboun et al., 2000).

Diagnostic Imaging

Sigma receptor scintigraphy using piperidinyl-ethyl-iodo-benzamide derivatives for visualizing primary breast tumors in vivo demonstrates the diagnostic potential of these compounds. This research highlights the significance of receptor-specific imaging agents in the early detection and management of cancer (Caveliers et al., 2002).

Allergic Reactions and Safety

Investigations into allergic contact dermatitis due to insect repellents containing piperidine derivatives provide insight into the allergenic potential of these compounds. Understanding the adverse reactions associated with chemical exposure is critical for developing safer consumer products (Corazza et al., 2005).

Preclinical Pharmacology

Preclinical studies, such as those on CERC‐301, a GluN2B-selective NMDA receptor antagonist, outline the therapeutic potential of compounds with specific receptor targets. These studies encompass pharmacodynamic properties, safety pharmacology, and early human trials to guide clinical development (Garner et al., 2015).

Environmental and Health Implications

Research on the environmental persistence and human exposure to perfluorinated compounds (PFCs) raises concerns about the widespread use of fluorinated chemicals. Studies examining the presence of PFCs in human blood and their potential health effects underscore the importance of monitoring and regulating environmental contaminants (Kannan et al., 2004).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. Given the interesting structure of this compound, it could be a valuable subject for future research .

Properties

IUPAC Name

2,6-difluoro-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N4O/c1-12-10-16(24-8-3-2-4-9-24)23-15(22-12)11-21-18(25)17-13(19)6-5-7-14(17)20/h5-7,10H,2-4,8-9,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKYXBKDDWTHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=C(C=CC=C2F)F)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.